molecular formula C13H12F3NO2 B2872694 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1421500-73-3

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2872694
CAS No.: 1421500-73-3
M. Wt: 271.239
InChI Key: JHXNNDTXQUTCHR-UHFFFAOYSA-N
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Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a versatile chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various fields such as drug synthesis, materials science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3-(trifluoromethyl)phenol with but-2-yne-1,4-diol under specific conditions to form the corresponding ether. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce corresponding alcohols .

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.

    Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.

Uniqueness

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide stands out due to its specific structural features, such as the combination of a trifluoromethyl group and an acetamide moiety, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-10(18)17-7-2-3-8-19-12-6-4-5-11(9-12)13(14,15)16/h4-6,9H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXNNDTXQUTCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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